molecular formula C24H24F3N5O2 B2484466 2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1421483-20-6

2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2484466
CAS No.: 1421483-20-6
M. Wt: 471.484
InChI Key: JZGPSNFZWJLZOI-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N5O2 and its molecular weight is 471.484. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Biological Activity

A study by Altenbach et al. (2008) on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R) showcases the compound's potential in anti-inflammatory and pain management applications. The research focused on optimizing the compound's potency through structural modifications, highlighting its effectiveness as an anti-inflammatory agent and its antinociceptive activity in pain models (Altenbach et al., 2008).

Radiosynthesis for PET Imaging

Dollé et al. (2008) developed a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the radioligand [18F]PBR111, for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). This work demonstrates the compound's application in neuroimaging and its potential for studying brain disorders (Dollé et al., 2008).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. The study reveals the compound's promising therapeutic potential in cancer treatment and inflammation regulation (Rahmouni et al., 2016).

Antimicrobial Activity

Research by Bondock et al. (2008) on heterocycles incorporating the antipyrine moiety highlights the synthesized compounds' antimicrobial properties. This investigation supports the compound's utility in developing new antimicrobial agents (Bondock et al., 2008).

Drug-likeness and Receptor Ligand Affinity

Sadek et al. (2014) conducted a study on 2-aminopyrimidines as histamine H3 receptor ligands, providing insights into the compound's high receptor affinity and selectivity. The research suggests its potential as a lead compound in developing drugs targeting the histamine H3 receptor (Sadek et al., 2014).

Properties

IUPAC Name

2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N5O2/c1-17-15-22(34)32(16-21(33)29-19-9-7-18(8-10-19)24(25,26)27)23(28-17)31-13-11-30(12-14-31)20-5-3-2-4-6-20/h2-10,15H,11-14,16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGPSNFZWJLZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.